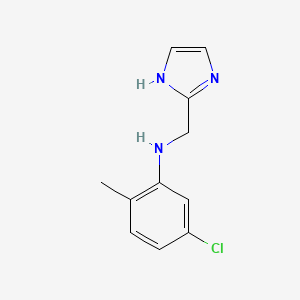

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Description

5-Chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a substituted aniline derivative featuring a chloro group at the 5-position, a methyl group at the 2-position, and an imidazole ring connected via a methylene bridge to the nitrogen atom of the aniline moiety. The compound’s molecular formula is C₁₁H₁₂ClN₃, with a molecular weight of 223.69 g/mol.

For instance, highlights the use of 1,2-diaminobenzene and 3-amino-4-methoxybenzaldehyde to form a benzimidazole-aniline hybrid, suggesting that a similar approach could apply to the target compound by substituting appropriate precursors.

Properties

Molecular Formula |

C11H12ClN3 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |

InChI |

InChI=1S/C11H12ClN3/c1-8-2-3-9(12)6-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |

InChI Key |

PYACGGDTNOXRSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves the reaction of 5-chloro-2-methylaniline with an imidazole derivative. One common method is the nucleophilic substitution reaction where 5-chloro-2-methylaniline reacts with 2-chloromethylimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The imidazole ring in the compound can bind to metal ions or enzyme active sites, influencing various biochemical pathways. This binding can result in the inhibition or activation of enzymes, leading to the desired therapeutic effects. The chloro group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

5-Chloro-2-(1H-imidazol-1-yl)aniline (CAS: 6AV)

- Molecular Formula : C₉H₈ClN₃

- The lack of a methyl group at C2 may also alter steric hindrance .

N-[(5-Bromo-1H-benzimidazol-2-yl)methyl]-3-chloroaniline (CAS: 1178363-80-8)

- Molecular Formula : C₁₄H₁₁BrClN₃

- Key Differences : A bromine atom replaces the chlorine at the benzimidazole’s 5-position, and the core structure is a benzimidazole (fused benzene-imidazole) rather than a standalone imidazole.

- The benzimidazole core may improve aromatic stacking but reduce solubility .

5-Chloro-N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline

- Molecular Formula : C₁₄H₁₈ClN

- Key Differences : The imidazole ring is replaced with a cyclohexenyl group.

Spectroscopic and Physicochemical Properties

Biological Activity

5-Chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chloro-substituted aniline moiety and an imidazole ring, which is crucial for its biological activity. Its molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 220.69 g/mol. The presence of the chloro group at the 5-position enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from the imidazole ring's ability to coordinate with metal ions and inhibit various enzymes. This compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. Additionally, the imidazole moiety is known for its role in receptor binding, which can influence various cellular pathways.

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains:

| Compound Name | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antimicrobial | TBD | MRSA, E. coli |

| Metronidazole | Antimicrobial | 8 | Anaerobic bacteria |

| Clemizole | Antihistamine | N/A | Allergic reactions |

The compound's structural similarity to known antimicrobial agents suggests it may also possess similar properties, warranting further investigation into its efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, in vitro assays have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 15 | G0/G1 arrest |

| MCF-7 (Breast) | 12 | Apoptosis induction |

| HeLa (Cervical) | 18 | Enzyme inhibition |

These findings suggest that the compound may interfere with critical cellular processes involved in cancer proliferation .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of synthetic derivatives related to this compound against clinical isolates. The results indicated varying degrees of susceptibility among Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment, the compound was tested against several cancer cell lines using the MTT assay to measure cell viability post-treatment. The results indicated significant cytotoxic activity, particularly in breast and colon cancer cells, suggesting that further structural optimization could enhance its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.